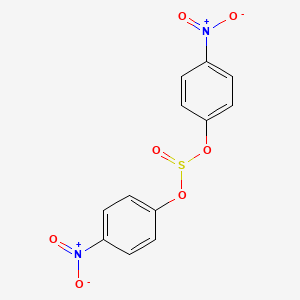

Bis(p-nitrophenyl) sulphite

CAS No.: 25887-81-4

Cat. No.: VC20496599

Molecular Formula: C12H8N2O7S

Molecular Weight: 324.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25887-81-4 |

|---|---|

| Molecular Formula | C12H8N2O7S |

| Molecular Weight | 324.27 g/mol |

| IUPAC Name | bis(4-nitrophenyl) sulfite |

| Standard InChI | InChI=1S/C12H8N2O7S/c15-13(16)9-1-5-11(6-2-9)20-22(19)21-12-7-3-10(4-8-12)14(17)18/h1-8H |

| Standard InChI Key | GRDMQWRBLJZFML-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OS(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Physicochemical Properties

Bis(p-nitrophenyl) sulphite is characterized by a sulfite ester backbone bonded to two p-nitrophenyl groups. The nitro substituents at the para positions enhance the compound’s electrophilicity, facilitating nucleophilic substitution reactions. Key physicochemical properties include:

| Property | Value/Range | Source |

|---|---|---|

| Molecular Weight | 324.27 g/mol | |

| Melting Point | 160–162°C | |

| Solubility | Methanol, ethanol, DMSO, acetic acid | |

| Stability | Light-sensitive; decomposes under UV exposure |

The compound’s solubility in organic solvents enables its use in homogeneous reaction systems, while its light sensitivity necessitates storage in opaque, airtight containers . Spectroscopic analyses (e.g., NMR, IR) typically reveal signature peaks for the sulfite ester () and nitro () functional groups, though detailed spectral data remain underrepresented in the literature.

Synthesis and Industrial Production

The synthesis of bis(p-nitrophenyl) sulphite involves a nucleophilic substitution reaction between p-nitrophenol and sulfite salts under acidic conditions. A representative protocol from industrial practices includes:

-

Reactants:

-

p-Nitrophenol (2 equivalents)

-

Dipotassium sulfite () or disodium sulfite ()

-

Acidic catalyst (e.g., hydrochloric acid)

-

-

Procedure:

p-Nitrophenol is dissolved in an anhydrous solvent (e.g., dichloromethane), followed by the gradual addition of sulfite salt. The reaction proceeds at room temperature under vigorous stirring, with acid added to maintain a pH below 3. The product precipitates as a white solid, which is filtered, washed with cold solvent, and dried under vacuum .

Industrial-scale production prioritizes cost efficiency and safety. Enamel-lined reactors are recommended to mitigate corrosion from byproduct acids, while temperature control (<25°C) prevents thermal degradation . Recent patents highlight the use of triethylamine as a catalyst to accelerate reaction kinetics, though this approach remains more common in carbonate ester synthesis .

Reaction Mechanisms and Hydrolysis Dynamics

The hydrolysis of bis(p-nitrophenyl) sulphite follows a water-catalyzed pathway, as demonstrated by kinetic isotope studies. Key findings include:

-

Solvent Isotope Effect: The rate constant ratio , indicating substantial proton involvement in the transition state .

-

Reaction Order: Second-order dependence on water concentration, suggesting a mechanism requiring two water molecules .

-

Proton Inventory: Nonlinear plots for mixtures imply three equivalent protons participate in the rate-determining step .

A proposed mechanism involves nucleophilic attack by water at the sulfite sulfur, followed by sequential proton transfers (Figure 1). The aromatic nitro groups stabilize the transition state through electron withdrawal, accelerating hydrolysis relative to non-nitrated analogues .

Figure 1: Proposed hydrolysis mechanism of bis(p-nitrophenyl) sulphite. Dashed lines indicate hydrogen bonds.

Applications in Organic Synthesis

Bis(p-nitrophenyl) sulphite’s primary applications include:

-

Nitrophenolic Compound Synthesis:

The compound serves as a nitroarylating agent, transferring p-nitrophenyl groups to phenolic substrates. This reactivity is exploited in synthesizing herbicides and dyes . -

Polymer Chemistry:

As a crosslinking agent, it facilitates the formation of sulfite-bridged polymers with enhanced thermal stability. Applications in epoxy resins and adhesives have been explored . -

Pharmaceutical Intermediates:

Its nitro groups are reducible to amines, enabling access to aminophenyl derivatives used in drug discovery (e.g., sulfonamide antibiotics) .

Recent Research and Future Directions

Recent studies have focused on optimizing the compound’s synthetic efficiency and environmental impact. Advances include:

-

Solvent Recycling: Integration of absorption towers to recover dichloromethane, reducing production costs by 12–18% .

-

Green Chemistry Approaches: Replacement of traditional sulfite salts with biomass-derived sulfiting agents, though yields remain suboptimal .

Future research should prioritize:

-

Elucidating the compound’s ecotoxicological profile.

-

Developing catalytic asymmetric synthesis routes for chiral sulfite esters.

-

Expanding applications in nanotechnology and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume